molecular formula C14H13NO3 B6368155 3-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine CAS No. 1261892-87-8

3-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine

Cat. No.: B6368155
CAS No.: 1261892-87-8
M. Wt: 243.26 g/mol
InChI Key: VVFYQMNUCBANBF-UHFFFAOYSA-N
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Description

3-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both the ethoxycarbonyl and hydroxyl groups in this compound makes it a versatile molecule with potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine can be achieved through several synthetic routes. One common method involves the cyclization reaction between a monocarbonyl curcuminoid and ethyl hydrazinobenzoate. This reaction typically requires high-performance liquid chromatography (HPLC) to ensure high yield and purity .

Industrial Production Methods

For industrial production, the preparation method involves carrying out a condensation reaction on ethyl p-aminobenzoate and trialkyl ortho-formate to obtain N,N’-bis(4-ethoxycarbonylphenyl) formamidine. This intermediate is then reacted with benzyl chloride through N-alkylation to obtain the final product . This method is particularly suitable for industrial production due to its high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ethoxycarbonyl group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of 3-(4-Ethoxycarbonylphenyl)-2-pyridone.

    Reduction: Formation of 3-(4-Ethoxycarbonylphenyl)-2-hydroxyethylpyridine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine involves its interaction with various molecular targets and pathways. For instance, it can intercalate into DNA, causing changes in the DNA structure and function . This intercalation can lead to the inhibition of DNA replication and transcription, which is a common mechanism for anticancer agents. Additionally, the compound can interact with proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine is unique due to the presence of both the ethoxycarbonyl and hydroxyl groups, which provide it with distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological macromolecules makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 4-(2-oxo-1H-pyridin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-18-14(17)11-7-5-10(6-8-11)12-4-3-9-15-13(12)16/h3-9H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFYQMNUCBANBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683069
Record name Ethyl 4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261892-87-8
Record name Benzoic acid, 4-(1,2-dihydro-2-oxo-3-pyridinyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261892-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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